5'-Deoxy-5'-(Dimethylamino)adenosine
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Overview
Description
5’-Deoxy-5’-(N,N-dimethylamino)adenosine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides and have broad antitumor activity. This compound is particularly noted for its potential in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Deoxy-5’-(N,N-dimethylamino)adenosine typically involves the modification of adenosine through a series of chemical reactionsThe reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like dimethylamine .
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-(N,N-dimethylamino)adenosine may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This can include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-(N,N-dimethylamino)adenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the N,N-dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted nucleosides .
Scientific Research Applications
5’-Deoxy-5’-(N,N-dimethylamino)adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Potential therapeutic agent for treating certain types of cancer, particularly indolent lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5’-Deoxy-5’-(N,N-dimethylamino)adenosine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved by mimicking natural nucleosides and interfering with the normal function of DNA polymerases. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against certain types of cancer .
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5’-(methylthio)adenosine: Another purine nucleoside analog with similar antitumor activity.
5’-Deoxyadenosine: A simpler analog that lacks the N,N-dimethylamino group but shares some biological activities.
Uniqueness
5’-Deoxy-5’-(N,N-dimethylamino)adenosine is unique due to its specific structural modifications, which enhance its ability to inhibit DNA synthesis and induce apoptosis. This makes it particularly effective against certain types of cancer compared to other nucleoside analogs .
Properties
Molecular Formula |
C12H18N6O3 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(dimethylamino)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H18N6O3/c1-17(2)3-6-8(19)9(20)12(21-6)18-5-16-7-10(13)14-4-15-11(7)18/h4-6,8-9,12,19-20H,3H2,1-2H3,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
SLNWRDWGFHZRAQ-WOUKDFQISA-N |
Isomeric SMILES |
CN(C)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(C)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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